molecular formula C8H7BrN2O B11879910 7-Bromo-1-methyl-1H-indazol-3-ol

7-Bromo-1-methyl-1H-indazol-3-ol

Cat. No.: B11879910
M. Wt: 227.06 g/mol
InChI Key: PRWSWNYUZPTFCF-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-1H-indazol-3-ol typically involves the following steps:

    Regioselective Bromination: The starting material, 1-methyl-1H-indazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature to obtain 7-bromo-1-methyl-1H-indazole.

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a base such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol or water. The reaction is typically performed under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-1H-indazol-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted indazole derivatives.

    Oxidation: Formation of carbonyl-containing indazole derivatives.

    Reduction: Formation of de-brominated or de-hydroxylated indazole derivatives.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, indazole derivatives have been shown to inhibit kinases and other enzymes involved in cell signaling pathways . The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-methyl-1H-indazol-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its structure. This combination imparts specific reactivity and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

7-bromo-1-methyl-2H-indazol-3-one

InChI

InChI=1S/C8H7BrN2O/c1-11-7-5(8(12)10-11)3-2-4-6(7)9/h2-4H,1H3,(H,10,12)

InChI Key

PRWSWNYUZPTFCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)C(=O)N1

Origin of Product

United States

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